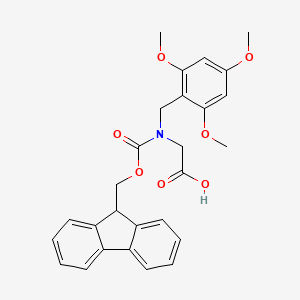

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIVZMBKOCDKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166881-43-2 | |

| Record name | N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a specialized amino acid derivative crucial for advancements in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the controlled, stepwise assembly of amino acids into complex peptide chains under mild basic conditions. Furthermore, the 2,4,6-trimethoxybenzyl (Tmob) group enhances the stability and solubility of the glycine residue, making it an invaluable tool for the synthesis of challenging peptide sequences. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, tailored for professionals in chemical research and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its handling and application.

| Property | Value |

| Molecular Formula | C27H27NO7 |

| Molecular Weight | 477.51 g/mol |

| CAS Number | 166881-43-2 |

| Appearance | White powder |

| Melting Point | 148-155 °C |

| Purity | ≥ 97% (HPLC) |

| Solubility | Enhanced solubility in organic solvents used in peptide synthesis. |

| Storage Conditions | 0-8 °C |

Synthesis of this compound: An Experimental Protocol

Principle: This protocol outlines a two-step process. First, glycine is reacted with 2,4,6-trimethoxybenzaldehyde via reductive amination to form N-(2,4,6-trimethoxybenzyl)-glycine. Subsequently, the amino group of the resulting secondary amine is protected with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Materials:

-

Glycine

-

2,4,6-trimethoxybenzaldehyde

-

Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

Step 1: Synthesis of N-(2,4,6-trimethoxybenzyl)-glycine

-

In a round-bottom flask, dissolve glycine (1 equivalent) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in methanol.

-

Adjust the pH of the solution to approximately 6 by adding a small amount of acetic acid.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and wash with dichloromethane to remove any unreacted aldehyde.

-

The aqueous layer containing the product can be used directly in the next step or lyophilized to obtain the crude N-(2,4,6-trimethoxybenzyl)-glycine.

Step 2: Fmoc Protection

-

Dissolve the crude N-(2,4,6-trimethoxybenzyl)-glycine in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Experimental Workflow for SPPS:

Caption: General workflow for solid-phase peptide synthesis using this compound.

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-20 minutes to remove the Fmoc group. Drain the solution and repeat the treatment once more.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (or HATU) (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3-5 times), and MeOH (2-3 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). The cleavage of the Tmob group is facilitated by the acidic conditions of the cleavage cocktail.

-

Isolation and Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The purity and identity of this compound and the resulting peptides can be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to assess the purity of the compound. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is a common setup.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Conclusion

This compound is a valuable and versatile building block for peptide synthesis. Its unique combination of the Fmoc protecting group for controlled chain elongation and the Tmob group for enhanced solubility and stability makes it particularly useful for the synthesis of complex and challenging peptides. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics and research.

Fmoc-Tmb-Gly-OH: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Tmb-Gly-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-(2,4,6-trimethoxybenzyl)-glycine), a critical building block in modern peptide synthesis. This document details its chemical structure, a robust synthesis protocol, and its applications in overcoming challenges associated with complex peptide sequences.

Chemical Structure and Properties

Fmoc-Tmb-Gly-OH is a derivative of the amino acid glycine, featuring two key modifications: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a 2,4,6-trimethoxybenzyl (Tmb) group also attached to the alpha-amino nitrogen.

Structure:

The Fmoc group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), allowing for sequential amino acid coupling. The bulky and electron-rich Tmb group serves a crucial role in disrupting inter- and intra-chain hydrogen bonding. This disruption minimizes peptide aggregation, a common challenge during the synthesis of long or hydrophobic peptide sequences, particularly those containing glycine.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₇NO₇ | [1][2] |

| Molecular Weight | 477.51 g/mol | [1][2] |

| CAS Number | 166881-43-2 | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥97.0% (HPLC) | [1] |

| Storage | 2-8°C | [1] |

Synthesis of Fmoc-Tmb-Gly-OH

The synthesis of Fmoc-Tmb-Gly-OH is typically achieved through a two-step process. The first step involves the reductive amination of 2,4,6-trimethoxybenzaldehyde with a glycine ester, followed by the introduction of the Fmoc protecting group. The following protocol is adapted from a similar procedure for a related compound and represents a standard method for this transformation.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2,4,6-trimethoxybenzyl)amino)acetate

-

Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in dichloroethane.

-

Add triethylamine (3.0 eq) to the solution, followed by glycine ethyl ester hydrochloride (1.5 eq).

-

While stirring vigorously, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Step 2: Synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

-

Dissolve the purified ethyl 2-((2,4,6-trimethoxybenzyl)amino)acetate (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide (NaOH) to hydrolyze the ethyl ester.

-

Monitor the reaction by thin-layer chromatography (TLC) until complete hydrolysis is observed.

-

Dilute the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane dropwise to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Remove the dioxane under reduced pressure and dilute with water.

-

Acidify the aqueous solution with solid citric acid to a neutral pH.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

The final product, Fmoc-Tmb-Gly-OH, is typically obtained as a foam or powder and can be further purified by chromatography if necessary.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of a related dimethoxybenzyl analogue, which can be considered indicative for the synthesis of Fmoc-Tmb-Gly-OH.[3]

| Parameter | Step 1: Reductive Amination | Step 2: Fmoc Protection & Hydrolysis | Overall |

| Reactant Scale (mmol) | 18.0 | 18.0 | 18.0 |

| Reaction Time (h) | 17 | Overnight | - |

| Yield | Quantitative | 74% (over 2 steps) | 74% |

| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography | - |

Synthesis Workflow

The logical flow of the synthesis of Fmoc-Tmb-Gly-OH is depicted in the following diagram.

Caption: Synthetic pathway for Fmoc-Tmb-Gly-OH.

Applications in Peptide Synthesis

The primary application of Fmoc-Tmb-Gly-OH is in solid-phase peptide synthesis (SPPS) to mitigate the formation of secondary structures and subsequent aggregation of the growing peptide chain. Glycine, lacking a side chain, imparts significant conformational flexibility to the peptide backbone, which can lead to the formation of stable hydrogen-bonded networks. These networks can cause the peptide to precipitate on the solid support, leading to incomplete reactions and low yields of the desired product.

The bulky Tmb group on the glycine nitrogen physically disrupts the formation of these hydrogen bonds, maintaining the solubility and reactivity of the peptide chain. This is particularly beneficial in the synthesis of:

-

Long peptides: Where the cumulative effect of hydrogen bonding can be significant.

-

Hydrophobic peptides: Which are inherently prone to aggregation.

-

Glycine-rich sequences: Where the high conformational flexibility can lead to problematic secondary structures.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of Fmoc-Tmb-Gly-OH and its function in peptide synthesis.

Caption: Function of Fmoc-Tmb-Gly-OH in SPPS.

References

The Strategic Application of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine in Advanced Peptide and Peptoid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a specialized amino acid derivative that serves as a critical building block in the synthesis of complex peptides and peptoids. Its unique structural features, particularly the presence of the 2,4,6-trimethoxybenzyl (Tmob) group, address significant challenges encountered during solid-phase peptide synthesis (SPPS), such as peptide aggregation and reduced solubility. This guide provides a comprehensive overview of its applications, underlying chemical principles, and detailed experimental considerations.

Core Functionality: Overcoming Synthetic Hurdles

The primary utility of this compound lies in its role as a "backbone-protected" amino acid. The Tmob group temporarily shields the amide backbone, disrupting the intermolecular hydrogen bonding between peptide chains that often leads to aggregation, especially in hydrophobic or "difficult" sequences.[1][2] This enhanced solubility and reduced aggregation translate to higher purity and yields of the target peptide.[3]

This strategic protection is particularly valuable in:

-

Drug Discovery: Facilitating the synthesis of bioactive peptides with therapeutic potential in areas like oncology and neurology.[3]

-

Peptoid Synthesis: Serving as a monomer in the creation of peptoids, which are peptide mimics with N-substituted glycine units, offering enhanced proteolytic stability.

-

Bioconjugation: Enabling the synthesis of peptides intended for conjugation to other biomolecules or therapeutic agents.[3]

-

Neuroscience Research: Aiding in the synthesis of neuropeptides to investigate brain function and neurological disorders.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Synonyms | Fmoc-Tmob-Gly-OH |

| CAS Number | 166881-43-2 |

| Molecular Formula | C₂₇H₂₇NO₇ |

| Molecular Weight | 477.51 g/mol |

| Appearance | White powder |

| Purity | ≥ 97% (HPLC) |

| Melting Point | 148-155 °C |

| Storage Conditions | 0-8 °C |

Table 1: Physicochemical properties of this compound.[3][4]

Experimental Protocols: Incorporation via Fmoc-SPPS

The incorporation of this compound into a peptide or peptoid sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. A generalized protocol is provided below.

Materials and Reagents

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin for peptide amides, Wang resin for peptide acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)

-

Coupling reagents (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water)

-

Washing solvents (e.g., Methanol, Diethyl ether)

Generalized Synthesis Cycle

-

Resin Swelling: The solid support is swelled in an appropriate solvent, typically DMF or DCM, for at least 30 minutes.[5][6]

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% piperidine solution in DMF for approximately 20 minutes.[5][6] The resin is then thoroughly washed with DMF.

-

Coupling of this compound:

-

In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[5] The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: The Fmoc deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide-resin is washed with DCM and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (including the Tmob group) are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

-

| Step | Reagents and Solvents | Typical Duration |

| Resin Swelling | DMF or DCM | 30-60 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 20 min |

| Washing | DMF | 5 x 1 min |

| Coupling | Fmoc-N-Tmob-glycine, Coupling Reagent (e.g., HBTU), DIPEA, DMF | 1-2 hours |

| Washing | DMF, DCM | 5 x 1 min |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours |

Table 2: Summary of a generalized SPPS cycle for incorporating this compound.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical approach of using backbone protection and the general experimental workflow for incorporating this compound.

Conclusion

This compound is a valuable asset in the field of peptide and peptoid synthesis. Its Tmob group provides an effective means of backbone protection, mitigating the common problem of peptide aggregation during SPPS. This leads to improved synthesis efficiency, enabling the creation of complex and hydrophobic sequences that are otherwise challenging to produce. For researchers and drug development professionals, the strategic incorporation of this building block can streamline workflows and facilitate the development of novel peptide-based therapeutics and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | C27H27NO7 | CID 56777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS Number: 166881-43-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, a specialized amino acid derivative crucial for advanced peptide synthesis. This document consolidates key physicochemical data, outlines its primary applications, and explains the strategic role of the 2,4,6-trimethoxybenzyl (Tmb) group in overcoming common challenges in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound, often abbreviated as Fmoc-TmbGly-OH, is a white to light yellow solid powder.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 166881-43-2 | [2] |

| Molecular Formula | C₂₇H₂₇NO₇ | [2] |

| Molecular Weight | 477.51 g/mol | [2] |

| Appearance | White to light yellow solid powder | [1][2] |

| Melting Point | 148-155 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Predicted Density | 1.278 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 676.8 ± 55.0 °C | |

| Predicted pKa | 3.79 ± 0.10 |

Identification and Nomenclature

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | 2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid | [3] |

| Synonyms | Fmoc-TmbGly-OH, Fmoc-Tmb-Gly-OH, N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | [2][3] |

| MDL Number | MFCD09952622 | [2] |

| PubChem CID | 56777269 | [2] |

The Role of the 2,4,6-Trimethoxybenzyl (Tmb) Group in Peptide Synthesis

The defining feature of this compound is the N-terminal 2,4,6-trimethoxybenzyl (Tmb) group. This moiety serves as a temporary backbone protecting group. In solid-phase peptide synthesis (SPPS), growing peptide chains, particularly those containing hydrophobic residues, have a tendency to aggregate through inter-chain hydrogen bonding. This aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.

The bulky and electron-rich Tmb group, similar to the more commonly referenced 2,4-dimethoxybenzyl (Dmb) group, physically disrupts these hydrogen bond networks, thereby preventing aggregation and improving the efficiency of the synthesis.[4] The Tmb group is acid-labile and is typically cleaved during the final trifluoroacetic acid (TFA) treatment used to release the peptide from the resin.[5][6]

Applications in Research and Development

This compound is a valuable building block in several areas of scientific research and pharmaceutical development:

-

Peptide Synthesis: Its primary application is as a key component in the synthesis of complex and "difficult" peptides, where it helps to improve yields and purity by minimizing aggregation.[2][7]

-

Drug Discovery: By enabling the synthesis of complex bioactive peptides, this compound is instrumental in the development of potential new therapeutics, particularly in fields like oncology and neurology where targeted peptide-based drugs are of great interest.[2]

-

Neuroscience Research: The ability to synthesize specific neuropeptides allows researchers to better understand brain function and explore potential treatments for neurological disorders.[2]

-

Bioconjugation: This amino acid derivative can be incorporated into peptides that are later used in bioconjugation processes, linking them to other molecules like therapeutic agents or imaging dyes for targeted drug delivery and diagnostics.[2]

Experimental Protocols: General Principles of Use in Fmoc-SPPS

General Fmoc-SPPS Workflow

The synthesis of a peptide on a solid support involves a series of repeating cycles.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Steps Overview:

-

Resin Preparation: The solid support (resin) is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in DMF.[8]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Amino Acid Coupling: The next amino acid in the sequence, in this case, this compound, is pre-activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and added to the resin to form a new peptide bond.[9]

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

Repeat Cycle: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Tmb group) are removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers.[5][10]

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

Logical Relationships in Fmoc-SPPS

The core of Fmoc-SPPS relies on the orthogonal nature of the protecting groups, which is essential for the stepwise elongation of the peptide chain.

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Signaling Pathways and Biological Activity

Currently, there is no publicly available data suggesting that this compound itself is involved in any biological signaling pathways. Its role is that of a synthetic intermediate. The biological activity of interest would reside in the final peptide that is synthesized using this building block. The incorporation of a glycine residue can be critical for the structure and function of many biologically active peptides.

Spectroscopic Data

Conclusion

This compound is a specialized and highly valuable reagent for chemists and drug developers engaged in the synthesis of complex peptides. Its unique N-terminal Tmb group provides an effective solution to the common problem of peptide aggregation during SPPS, thereby enhancing synthetic efficiency and the purity of the final product. While specific synthesis and application protocols for this particular derivative are not widely published, its use follows the well-established principles of Fmoc-based peptide synthesis. The strategic incorporation of this building block can be a critical factor in the successful synthesis of challenging peptide sequences for a wide range of research and therapeutic applications.

References

- 1. Fmoc-Gly-OH(29022-11-5) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | C27H27NO7 | CID 56777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. This compound(166881-43-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Fmoc-Tmb-Gly-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-α-(2,4,6-trimethoxybenzyl)glycine, commonly abbreviated as Fmoc-Tmb-Gly-OH, is a specialized amino acid derivative crucial for modern solid-phase peptide synthesis (SPPS). The incorporation of the temporary 2,4,6-trimethoxybenzyl (Tmb) protecting group on the glycine nitrogen atom offers a strategic advantage in the synthesis of "difficult" or aggregation-prone peptide sequences. This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Tmb-Gly-OH, detailed experimental protocols for its use, and a discussion of its mechanism of action.

Core Physical and Chemical Properties

Fmoc-Tmb-Gly-OH is a white to almost white crystalline powder. Its key properties are summarized in the table below, providing a quick reference for researchers.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₇NO₇ | [1] |

| Molecular Weight | 477.51 g/mol | [1] |

| Appearance | White or almost white powder | [1] |

| Purity (HPLC) | ≥ 97.0% | [1][2] |

| Melting Point | 148-155 °C | |

| CAS Number | 166881-43-2 | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

¹H NMR Spectroscopy

Note: The following is a representative, not an experimental, depiction of the expected ¹H NMR peak assignments.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Fmoc aromatic protons | 7.20 - 7.80 | m |

| Tmb aromatic protons | ~6.10 | s |

| Fmoc CH and CH₂ | 4.20 - 4.50 | m |

| Tmb benzylic CH₂ | ~4.70 | s |

| Glycine α-CH₂ | ~4.00 | s |

| Tmb methoxy protons | ~3.80 | s |

| Carboxylic acid proton | >10 | br s |

Solubility Profile

While specific quantitative solubility data for Fmoc-Tmb-Gly-OH is not extensively published, it is generally soluble in common organic solvents used in peptide synthesis.

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Sparingly soluble |

| Water | Insoluble |

General Protocol for Solubility Determination: A saturated solution of Fmoc-Tmb-Gly-OH can be prepared in the solvent of interest at a controlled temperature. The undissolved solid is then removed by centrifugation or filtration, and the concentration of the supernatant is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.[3]

Experimental Protocols

Synthesis of Fmoc-Tmb-Gly-OH

The synthesis of Fmoc-Tmb-Gly-OH typically involves the N-alkylation of an N-Fmoc protected glycine derivative with 2,4,6-trimethoxybenzyl chloride. A general procedure is outlined below.

Materials:

-

Fmoc-glycine

-

2,4,6-Trimethoxybenzyl alcohol

-

Thionyl chloride or another chlorinating agent

-

A suitable non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)

-

Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Procedure:

-

Preparation of 2,4,6-trimethoxybenzyl chloride: React 2,4,6-trimethoxybenzyl alcohol with a chlorinating agent like thionyl chloride in an anhydrous solvent.

-

N-Alkylation: Dissolve Fmoc-glycine in an anhydrous aprotic solvent and add a non-nucleophilic base. To this mixture, add the freshly prepared 2,4,6-trimethoxybenzyl chloride.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove salts and other water-soluble impurities.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of and purifying Fmoc-Tmb-Gly-OH and peptides containing this residue.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (analytical or preparative)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample of Fmoc-Tmb-Gly-OH dissolved in a suitable solvent (e.g., a small amount of DMF or acetonitrile diluted with Mobile Phase A)

Analytical HPLC Protocol:

-

Column Equilibration: Equilibrate the analytical C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1 mL/min.

-

Injection: Inject a small volume of the sample solution.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Detection: Monitor the elution at 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group).

-

Data Analysis: Integrate the peak areas to determine the purity of the compound.

Preparative HPLC Protocol:

-

Method Development: Optimize the separation on an analytical scale first.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent and dilute with Mobile Phase A before loading onto the column.

-

Gradient Elution: Run the optimized gradient at a higher flow rate suitable for the preparative column.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a white powder.[4]

Mechanism of Action in Peptide Synthesis

The primary role of the Tmb group in Fmoc-Tmb-Gly-OH is to prevent inter- and intra-chain hydrogen bonding during solid-phase peptide synthesis.[5] This is particularly beneficial in sequences prone to aggregation, which can lead to incomplete reactions and low yields.

Disruption of Peptide Aggregation

During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, and aggregate. This aggregation hinders the access of reagents to the reactive sites, leading to failed couplings and deprotections. The bulky Tmb group on the glycine nitrogen disrupts the regular hydrogen bonding patterns of the peptide backbone, thereby preventing the formation of these ordered secondary structures.[6] The Tmb group is acid-labile and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native glycine residue.[6]

Conclusion

Fmoc-Tmb-Gly-OH is a valuable tool for peptide chemists, particularly for the synthesis of challenging peptide sequences. Its ability to disrupt peptide aggregation leads to improved yields and purities of the final product. The protocols and data presented in this guide provide a foundation for the effective use of this important building block in research and drug development.

References

A Technical Guide to Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a specialized amino acid derivative crucial for the assembly of complex peptides.[1][2] This guide provides an in-depth overview of its chemical properties, its strategic role in Solid-Phase Peptide Synthesis (SPPS), and a generalized protocol for its application. The defining feature of this compound is the presence of two key protective groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the acid-labile 2,4,6-trimethoxybenzyl (Tmb) group on the backbone amide nitrogen. This dual protection scheme makes it a valuable tool for overcoming challenges in the synthesis of difficult peptide sequences, such as those prone to aggregation.

Physicochemical and Quantitative Data

A comprehensive summary of the key properties of this compound is presented below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Weight | 477.51 g/mol [1][3][4][5] |

| Molecular Formula | C₂₇H₂₇NO₇[1][3][4][5] |

| CAS Number | 166881-43-2[1][2][3] |

| Appearance | White to light yellow solid powder[1][3][6] |

| Purity | ≥ 97% (HPLC)[1][2] |

| Melting Point | 148-155 °C[1][2] |

| Boiling Point (Predicted) | 676.8 ± 55.0 °C[3][4] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³[3][4] |

| pKa (Predicted) | 3.79 ± 0.10[3][4] |

| Storage Conditions | Sealed in dry, 2-8°C[1][2][3] |

Application in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] Its unique structure offers significant advantages:

-

Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the glycine.[7] This group is stable under acidic conditions but can be cleanly and rapidly removed by treatment with a mild base, typically a piperidine solution, allowing for the sequential addition of amino acids to the growing peptide chain.[8][9]

-

Tmb Group: The 2,4,6-trimethoxybenzyl (Tmb) group provides temporary protection for the backbone amide nitrogen. This is particularly useful in preventing inter-chain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis. By disrupting these interactions, the Tmb group enhances the solubility of the growing peptide, leading to improved coupling efficiencies and higher purity of the final product.[10]

This derivative is especially valuable in the pharmaceutical industry for synthesizing bioactive peptides that may serve as therapeutics.[1][2]

Experimental Protocol: Generalized Use in Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS. The synthesis is performed on a solid support (resin), such as Rink Amide resin, for the eventual production of a C-terminally amidated peptide.

Materials:

-

Resin (e.g., Rink Amide-MBHA resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Activation Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/HOAt

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine

-

Washing Solvents: DMF, Dichloromethane (DCM)

Procedure (Single Coupling Cycle):

-

Resin Swelling: The resin is swelled in DMF for at least 30-60 minutes in a reaction vessel.[11]

-

Fmoc Deprotection: The Fmoc group from the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically done for 5-7 minutes, followed by draining and a second treatment for 10-15 minutes to ensure complete removal.[11] The release of the fluorenyl chromophore can be monitored by UV spectroscopy.

-

Washing: The resin is thoroughly washed with DMF (5-6 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving it in DMF with an equivalent amount of an activation reagent (e.g., HCTU) and a base (e.g., DIEA, 2 equivalents). The mixture is allowed to react for several minutes.[11]

-

Coupling: The activated amino acid solution is added to the reaction vessel containing the deprotected, resin-bound peptide. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.

-

Washing: After the coupling reaction is complete, the resin is drained and washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any excess reagents and by-products.

-

Cycle Repetition: The process (steps 2-6) is repeated for each subsequent amino acid to be added to the peptide sequence.

Workflow Visualization

The core process of extending a peptide chain using Fmoc chemistry is cyclical. The following diagram illustrates the logical flow of a single coupling cycle in Solid-Phase Peptide Synthesis.

Caption: Conceptual workflow for a single Fmoc-SPPS cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 166881-43-2 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 166881-43-2 [chemicalbook.com]

- 6. This compound CAS#: 166881-43-2 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on the Solubility of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine in DMF

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS). Due to the absence of publicly available quantitative solubility data, this document focuses on providing a comprehensive methodological framework for its determination.

Introduction

This compound is a specialized amino acid derivative widely utilized in peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, while the 2,4,6-trimethoxybenzyl (Tmb) moiety on the glycine nitrogen enhances the stability and solubility of the growing peptide chain, which is particularly valuable in the synthesis of complex and hydrophobic peptides.[1] Understanding its solubility in DMF, a common solvent in SPPS, is crucial for efficient reaction setup, minimizing waste, and ensuring the quality of the final peptide product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in solution and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₇NO₇ | [1][2] |

| Molecular Weight | 477.51 g/mol | [1][2] |

| Appearance | White to light yellow solid/powder | [1][3] |

| Melting Point | 148-155 °C | [1] |

| pKa (Predicted) | 3.79 ± 0.10 | [2][3] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [2][3] |

| Boiling Point (Predicted) | 676.8 ± 55.0 °C | [2][3] |

| CAS Number | 166881-43-2 | [1] |

Solubility in DMF: Considerations and General Observations

Experimental Protocol for Determining Solubility in DMF

The following is a detailed protocol for the experimental determination of the solubility of this compound in DMF. This method is adapted from standard laboratory procedures for solubility assessment.

4.1. Materials

-

This compound (high purity)

-

N,N-Dimethylformamide (DMF), anhydrous, high-purity grade

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Thermostatic water bath or heating block

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, compatible with DMF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

4.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of DMF to prepare a stock solution of a high, known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of DMF at a constant, recorded temperature (e.g., 25 °C).

-

Seal the vials and agitate them using a vortex mixer and then place them on a magnetic stirrer in a thermostatic bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with DMF to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the prepared standard solutions and the diluted sample solutions by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase composition and gradient should be optimized to achieve good separation and peak shape.

-

Monitor the elution profile at a wavelength where this compound has a strong UV absorbance (typically around 265 nm or 301 nm for the Fmoc group).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in DMF using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

4.3. Troubleshooting and Optimization

-

If the compound is difficult to dissolve, gentle heating (e.g., to 30-40 °C) or sonication can be employed.[5] However, it is important to ensure that the compound does not degrade at elevated temperatures.

-

The purity of the DMF is critical; aged DMF can contain dimethylamine, which can affect the stability of the Fmoc group.[5]

-

For compounds with very low solubility, a smaller initial volume of solvent or a larger excess of solid may be necessary.

Visualization of Experimental Workflow and Application

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMF.

5.2. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in SPPS. The general workflow for incorporating this amino acid into a growing peptide chain is depicted below.

Conclusion

While quantitative solubility data for this compound in DMF is not currently published, this guide provides the necessary framework for its empirical determination. The provided experimental protocol, along with an understanding of the compound's physicochemical properties, will enable researchers to accurately assess its solubility. This information is paramount for the successful application of this valuable building block in the synthesis of complex peptides, ultimately supporting advancements in drug discovery and development.

References

Stability of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (Fmoc-Tmob-Gly-OH) in various solution-based environments. Fmoc-Tmob-Gly-OH is a critical building block in solid-phase peptide synthesis (SPPS), valued for its ability to introduce a protected glycine residue. The stability of this compound in solution is paramount for ensuring the integrity and purity of the final peptide product. This document details the intrinsic stability of the 9-fluorenylmethoxycarbonyl (Fmoc) and 2,4,6-trimethoxybenzyl (Tmob) protecting groups, presents illustrative quantitative stability data under various conditions, outlines detailed experimental protocols for stability assessment, and provides visual diagrams of degradation pathways and experimental workflows.

Introduction

This compound is a derivative of the amino acid glycine, where the amino group is protected by two distinct moieties: the base-labile Fmoc group and the acid-labile Tmob group. This dual protection strategy is fundamental to its application in Fmoc-based SPPS, where the Fmoc group is selectively removed to allow for peptide chain elongation, while the Tmob group remains to protect the secondary amine until final cleavage under acidic conditions.

The stability of Fmoc-Tmob-Gly-OH in solution is a critical parameter that can influence the efficiency of peptide synthesis and the purity of the final product. Degradation of the molecule prior to or during the coupling reaction can lead to the formation of impurities that are often difficult to remove. This guide aims to provide a thorough understanding of the factors affecting the stability of this compound in solution.

Stability Profile of this compound

The stability of this compound is primarily dictated by the lability of its two protecting groups: the Fmoc group and the Tmob group.

-

Fmoc Group Stability: The Fmoc group is notoriously susceptible to cleavage under basic conditions. The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system. This reaction is rapid, with a half-life of approximately 6 seconds in a 20% piperidine solution in dimethylformamide (DMF).[1] The Fmoc group is, however, highly stable under acidic conditions.

-

Tmob Group Stability: The 2,4,6-trimethoxybenzyl (Tmob) group is an acid-labile protecting group. The electron-donating methoxy groups on the benzyl ring stabilize the resulting carbocation upon cleavage, making it susceptible to removal by acids such as trifluoroacetic acid (TFA). The Tmob group is generally stable under the basic conditions used for Fmoc removal.

The overall stability of the Fmoc-Tmob-Gly-OH molecule in solution is therefore highly dependent on the pH, solvent composition, and temperature.

Quantitative Stability Data (Illustrative)

While specific kinetic data for the degradation of this compound in various solutions are not extensively available in the public domain, the following tables provide an illustrative summary of the expected stability based on the known properties of the Fmoc and Tmob protecting groups.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

| pH | Condition | Predominant Degradation Pathway | Estimated Half-life (t½) |

| 2 | Acidic | Cleavage of the Tmob group | Hours to Days |

| 4 | Mildly Acidic | Minimal degradation | Weeks |

| 7 | Neutral | Very slow hydrolysis of Fmoc group | Months |

| 9 | Mildly Basic | Cleavage of the Fmoc group | Hours |

| 12 | Basic | Rapid cleavage of the Fmoc group | Seconds to Minutes |

Table 2: Illustrative Stability of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant | Polarity | Estimated Stability |

| Dimethylformamide (DMF) | 36.7 | Polar aprotic | Good (in the absence of basic impurities) |

| Dichloromethane (DCM) | 9.1 | Nonpolar aprotic | Excellent |

| Acetonitrile (ACN) | 37.5 | Polar aprotic | Good |

| Tetrahydrofuran (THF) | 7.6 | Nonpolar aprotic | Excellent |

| Methanol (MeOH) | 32.7 | Polar protic | Moderate (potential for solvolysis) |

Table 3: Illustrative Thermal Stability of this compound in DMF

| Temperature | Estimated % Degradation after 24h |

| 4°C | < 1% |

| 25°C (Room Temp) | 1-5% |

| 40°C | 5-15% |

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing and performing a stability-indicating high-performance liquid chromatography (HPLC) method to assess the stability of this compound in solution.

Objective: To quantify the degradation of this compound over time under various stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phosphate buffer solutions (pH 2, 4, 7, 9, 12)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., ACN or DMF) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Preparation of Stability Samples:

-

pH Stability: Dilute the stock solution with the respective pH buffer solutions to a final concentration of approximately 0.1 mg/mL.

-

Solvent Stability: Dilute the stock solution with the selected organic solvents to a final concentration of approximately 0.1 mg/mL.

-

Thermal Stability: Store aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Photostability: Expose an aliquot of the stock solution to a controlled light source (as per ICH guidelines). Protect a control sample from light.

-

-

HPLC Analysis:

-

Chromatographic Conditions (starting point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 30-90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis Schedule: Analyze the stability samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and weekly thereafter).

-

Data Acquisition: Record the chromatograms and integrate the peak areas for the parent compound and any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

-

Ensure that the HPLC method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak. This can be confirmed using forced degradation studies (e.g., exposure to strong acid, base, and oxidizing agents).

-

Visualizations

Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound under acidic and basic conditions.

Caption: Degradation pathways of Fmoc-Tmob-Gly-OH.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the stability of this compound in solution.

Caption: Workflow for stability assessment.

Conclusion

The stability of this compound in solution is a critical consideration for its effective use in peptide synthesis. The molecule exhibits predictable lability, with the Fmoc group being susceptible to basic conditions and the Tmob group to acidic conditions. By understanding these stability characteristics and employing robust analytical methods, such as the stability-indicating HPLC protocol outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their synthetic peptides. The provided illustrative data and workflows serve as a valuable resource for designing and executing stability studies for this important amino acid derivative.

References

The Role of Fmoc-Tmb-Gly-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research purposes. However, the synthesis of "difficult sequences," prone to aggregation and side reactions, remains a significant challenge. This technical guide provides an in-depth analysis of Fmoc-Tmb-Gly-OH, a critical tool in overcoming these obstacles. We will explore its mechanism of action, provide detailed experimental protocols, and present a quantitative comparison with related backbone-protecting groups, offering a comprehensive resource for researchers in peptide chemistry and drug development.

Introduction: The Challenge of "Difficult Peptides"

The stepwise assembly of amino acids on a solid support is often hampered by the formation of secondary structures, such as β-sheets, within the growing peptide chain. This phenomenon, known as aggregation, can lead to incomplete coupling and deprotection reactions, resulting in low yields and purification challenges.[1][2] Furthermore, certain amino acid sequences, particularly Asp-Gly motifs, are susceptible to base-catalyzed side reactions like aspartimide formation, which can lead to a mixture of unwanted byproducts.[3][4]

To address these issues, various strategies have been developed, including the use of backbone-protecting groups. These groups are temporarily attached to the amide nitrogen of the peptide backbone, disrupting the hydrogen bonding responsible for aggregation and sterically hindering side reactions.[5] One such powerful tool is the 2,4,6-trimethoxybenzyl (Tmb) group, introduced through the use of reagents like Fmoc-Tmb-Gly-OH.

Fmoc-Tmb-Gly-OH: Mechanism of Action

Fmoc-Tmb-Gly-OH is an Nα-Fmoc-protected glycine derivative where the backbone amide nitrogen is protected by a 2,4,6-trimethoxybenzyl (Tmb) group. This modification serves two primary purposes:

-

Prevention of Aggregation: The bulky Tmb group disrupts the planarity of the peptide backbone, sterically hindering the formation of inter-chain hydrogen bonds that lead to β-sheet formation and aggregation. This keeps the growing peptide chain more solvated and accessible for subsequent coupling and deprotection steps.[6]

-

Inhibition of Aspartimide Formation: In sequences containing an aspartic acid residue followed by glycine (Asp-Gly), the backbone amide nitrogen of glycine can act as a nucleophile, attacking the side-chain ester of the aspartic acid. This leads to the formation of a cyclic aspartimide intermediate, which can then hydrolyze to form β-aspartyl peptides or react with the deprotection base (e.g., piperidine). By protecting the amide nitrogen with the Tmb group, this intramolecular cyclization is effectively blocked.[3][4]

The Tmb group is designed to be stable throughout the Fmoc-based synthesis cycles but is readily cleaved under the final acidic conditions used to release the peptide from the resin, typically with trifluoroacetic acid (TFA). The three electron-donating methoxy groups on the benzyl ring increase the acid lability of the Tmb group compared to its analogue, the 2,4-dimethoxybenzyl (Dmb) group, by stabilizing the resulting carbocation upon cleavage.[5]

Quantitative Comparison of Backbone Protecting Groups

The selection of an appropriate backbone protecting group is crucial for the successful synthesis of challenging peptides. The following table summarizes a comparison of the acylation efficiency of Tmb- and Dmb-protected amines.

| Protecting Group | Model System | Acylation Completion (1h) | Reference |

| Tmb | Acylation of Tmb-protected glycine by OPfp ester of Fmoc-protected alanine | 90% | [5] |

| Dmb | Acylation of Dmb-protected glycine by OPfp ester of Fmoc-protected alanine | 80% | [5] |

Table 1: Comparative Acylation Efficiency of Tmb and Dmb Protecting Groups.

The data indicates that the Tmb group, despite its slightly larger size, can enhance coupling yields, possibly due to an increase in the nucleophilicity of the Nα-amino group.[5]

Experimental Protocols

Protocol for the Incorporation of Fmoc-Tmb-Gly-OH in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a Tmb-protected glycine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Tmb-Gly-OH

-

Other required Fmoc-amino acids

-

Coupling reagents: HCTU (or HATU/HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection (for the preceding amino acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Tmb-Gly-OH:

-

In a separate vial, dissolve Fmoc-Tmb-Gly-OH (2-3 equivalents relative to resin loading) and HCTU (1.9-2.9 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The coupling to the secondary amine can be slower than to a primary amine.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Subsequent Cycles: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Protocol for Cleavage and Deprotection

-

Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage:

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Mechanism and Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Caption: Mechanism of action of Fmoc-Tmb-Gly-OH.

Caption: General workflow for SPPS using Fmoc-Tmb-Gly-OH.

Caption: Simplified acid-catalyzed cleavage of the Tmb group.

Conclusion

Fmoc-Tmb-Gly-OH is a valuable reagent for the synthesis of "difficult" peptides. Its ability to disrupt peptide aggregation and prevent aspartimide formation leads to higher yields and purities of the final product. The enhanced acid lability of the Tmb group ensures its efficient removal during the final cleavage step. By understanding the underlying mechanisms and employing optimized protocols, researchers can leverage Fmoc-Tmb-Gly-OH to successfully synthesize complex peptides that are crucial for advancements in medicine and biotechnology.

References

- 1. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Role of the trimethoxybenzyl group in Fmoc-protected glycine

An In-depth Technical Guide on the Role of the Trimethoxybenzyl Group in Fmoc-Protected Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the creation of complex peptide molecules. However, a significant challenge in SPPS is the on-resin aggregation of the growing peptide chain, which can lead to poor coupling efficiencies, truncated sequences, and low yields. This is particularly problematic in sequences containing conformationally flexible residues like glycine. The use of backbone-protecting groups is a powerful strategy to mitigate this issue. This technical guide provides a comprehensive overview of the role of the 2,4,6-trimethoxybenzyl (Tmob) group in Fmoc-protected glycine (Fmoc-Gly(Tmob)-OH), a critical tool for overcoming peptide aggregation.

The Challenge: Peptide Aggregation in SPPS

During SPPS, peptide chains are elongated sequentially while anchored to a solid support. Certain sequences, especially those rich in hydrophobic or β-sheet-forming residues, have a tendency to form strong intermolecular hydrogen bonds. This leads to the formation of aggregated secondary structures on the resin, rendering the N-terminal amine of the growing chain inaccessible for the next coupling step.[1][2] Glycine, due to its lack of a side chain, imparts significant conformational flexibility to the peptide backbone, which can facilitate the initiation of aggregation.[3] The consequences of on-resin aggregation include:

-

Incomplete Coupling: Steric hindrance from aggregated chains prevents the incoming activated amino acid from reaching the N-terminus, resulting in deletion sequences.[2]

-

Reduced Solvation: The aggregated peptide-resin matrix is poorly solvated, further hampering reaction kinetics for both coupling and Fmoc deprotection steps.

-

Low Purity and Yield: The final crude product contains a heterogeneous mixture of the target peptide and various truncated or deletion impurities, complicating purification and reducing the overall yield.

The Solution: Backbone Protection with the Tmob Group

To overcome aggregation, a "disrupting" element can be introduced into the peptide backbone. The 2,4,6-trimethoxybenzyl (Tmob) group, attached to the amide nitrogen of glycine, serves this purpose effectively. Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a specialized amino acid derivative designed to prevent aggregation.[4]

Mechanism of Action: The primary role of the bulky Tmob group is to provide steric hindrance. By occupying the space around the amide backbone, it physically prevents the formation of the intermolecular hydrogen bonds that initiate and propagate aggregation.[2] This disruption maintains the peptide chain in a more solvated and accessible state, ensuring that the N-terminal amine remains available for subsequent acylation reactions.[4]

Caption: Role of the Tmob group in preventing peptide chain aggregation.

Quantitative Data and Performance

The incorporation of backbone-protected glycine derivatives like Gly(Tmob) or the analogous Gly(Dmb) has a profound impact on the synthesis of "difficult" sequences. While specific data varies by peptide, the trend is a dramatic improvement in synthetic outcomes.

| Parameter | Without Backbone Protection | With Fmoc-Gly(Tmob)-OH or Analogue | Rationale |

| Crude Peptide Purity | Often low (<20%) for difficult sequences | Significantly higher (>70% in some cases) | Reduced number of deletion and truncated byproducts from incomplete couplings. |

| Overall Yield | Low | High | Efficient and complete coupling and deprotection cycles lead to less material loss.[4] |

| Coupling Efficiency | Decreases as chain elongates | Maintained at a high level | The N-terminus remains solvated and accessible, even in long or hydrophobic sequences.[2] |

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis generally involves the reaction of a suitable glycine derivative with 2,4,6-trimethoxybenzyl alcohol under acidic conditions, followed by N-terminal protection with an Fmoc-reagent like Fmoc-OSu.

Incorporation of Fmoc-Gly(Tmob)-OH into SPPS

The following protocol outlines the key steps for using Fmoc-Gly(Tmob)-OH within a standard automated or manual SPPS workflow.

Materials:

-

Solid support (e.g., Rink Amide resin)

-

Standard Fmoc-protected amino acids

-

Fmoc-Gly(Tmob)-OH

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU/DIPEA or DIC/Oxyma in DMF

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Standard Fmoc-SPPS Cycles: Perform the required cycles of Fmoc deprotection and amino acid coupling to elongate the peptide chain as per the sequence.

-

Fmoc-Gly(Tmob)-OH Coupling:

-

At the desired glycine position, perform the standard Fmoc deprotection step (20% piperidine/DMF).

-

Wash the resin thoroughly with DMF.

-

Dissolve Fmoc-Gly(Tmob)-OH (3-5 equivalents) and coupling reagents in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

-

Coupling the Subsequent Residue:

-

After coupling Fmoc-Gly(Tmob)-OH, perform the standard Fmoc deprotection.

-

The acylation of the secondary amine of the Tmob-protected glycine can be sterically hindered. It is recommended to use a more potent coupling agent (e.g., HATU) or a double coupling protocol for the next amino acid to ensure the reaction goes to completion.

-

-

Continuation of Synthesis: Continue with standard SPPS cycles until the full peptide sequence is assembled.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Crucially, the acid-labile Tmob group is cleaved from the glycine backbone simultaneously with the side-chain protecting groups and the linker, yielding the native peptide sequence. [5][6]

-

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using standard techniques like RP-HPLC.

Caption: SPPS workflow incorporating Fmoc-Gly(Tmob)-OH for difficult sequences.

Conclusion

The 2,4,6-trimethoxybenzyl group serves as a highly effective temporary backbone protecting group for glycine in Fmoc-SPPS. Its principal role is to physically disrupt the intermolecular hydrogen bonding that causes peptide chain aggregation, a major obstacle in the synthesis of difficult sequences. By ensuring the growing peptide remains solvated and accessible, the incorporation of Fmoc-Gly(Tmob)-OH leads to more efficient coupling reactions, higher crude purities, and improved overall yields. The Tmob group is conveniently removed during the final TFA cleavage step, requiring no additional modifications to the standard workflow. This makes Fmoc-Gly(Tmob)-OH an invaluable reagent for researchers and drug development professionals tackling the synthesis of challenging peptides.

References

Methodological & Application

Application Notes: Solid-Phase Synthesis of Peptides Containing N-(2,4,6-trimethoxybenzyl)-Glycine

Abstract

N-alkylation of the peptide backbone is a critical strategy for modulating the conformational properties of peptides, enhancing proteolytic stability, and disrupting aggregation-prone sequences. The use of the 2,4,6-trimethoxybenzyl (Tmob) group as a temporary backbone protecting group on glycine residues, in the form of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, offers a powerful tool to prevent interchain hydrogen bonding that can lead to poor solvation and difficult coupling steps during solid-phase peptide synthesis (SPPS). This application note provides a detailed protocol for the incorporation of Fmoc-N-Tmob-Gly-OH into peptides using Fmoc/tBu chemistry, discusses the selection of optimal coupling reagents, and outlines the final cleavage and deprotection procedure.

Introduction